Pentafluorophenol-D

Mass Spectrometry Stable Isotope Internal Standard Quantitative Analysis

Pentafluorophenol-D (PFP-d) is the isotopologue of pentafluorophenol in which the exchangeable hydroxyl proton has been replaced by deuterium. This single‑atom substitution converts a common active‑ester precursor into a specialty reagent whose utility derives from its altered physical and spectral properties.

Molecular Formula C6HF5O
Molecular Weight 185.07 g/mol
CAS No. 105596-34-7
Cat. No. B027972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenol-D
CAS105596-34-7
Molecular FormulaC6HF5O
Molecular Weight185.07 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)O
InChIInChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD
InChIKeyXBNGYFFABRKICK-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorophenol-D (CAS 105596-34-7): Deuterated Fluorophenol for Quantitative NMR and MS Applications


Pentafluorophenol-D (PFP-d) is the isotopologue of pentafluorophenol in which the exchangeable hydroxyl proton has been replaced by deuterium . This single‑atom substitution converts a common active‑ester precursor into a specialty reagent whose utility derives from its altered physical and spectral properties. The compound is supplied as a ≥99% (GC) solid with 98 atom% D isotopic enrichment and is explicitly qualified for NMR spectroscopy . These attributes position PFP-d not as a drop‑in replacement for the protiated parent but as a purpose‑built tool for mass‑spectrometric quantitation and proton‑free NMR solvent applications.

Why Generic (Protiated) Pentafluorophenol Cannot Replace Pentafluorophenol-D in Isotope‑Sensitive Workflows


Substituting protiated pentafluorophenol (C₆F₅OH) for the deuterated form introduces a 1 Da mass deficit that erases the isotope‑encoded internal‑standard advantage and reintroduces a strong, broad hydroxyl ¹H signal that obscures analyte resonances in the 4–6 ppm region [1]. These differences are not compensatory by simple purity adjustments; they fundamentally alter the compound’s ability to serve as either a silent NMR solvent or a co‑eluting MS internal standard. The quantitative evidence below details where the deuterated compound provides measurable, selection‑relevant differentiation.

Quantitative Differentiation Evidence: Pentafluorophenol-D vs. Protiated Pentafluorophenol and Other Deuterated Solvents


Molecular‑Ion Mass Shift (+1.00 Da) Enables Interference‑Free MS Quantitation

Pentafluorophenol-D exhibits a molecular‑ion mass exactly 1.00 Da higher than its protiated congener . In practice, the deuterated compound (monoisotopic mass 185.001 g mol⁻¹) is separated from the protiated analyte (183.995 g mol⁻¹) by a full mass unit, which is sufficient for MS detection without isotopic peak overlap .

Mass Spectrometry Stable Isotope Internal Standard Quantitative Analysis

Elimination of Hydroxyl Proton Signal Simplifies ¹H NMR Spectra

The deuterated compound eliminates the phenolic –OH proton resonance that appears as a broad singlet at ~5.5 ppm in the protiated form [1]. This removes a peak that would otherwise integrate for one proton and potentially mask analyte signals in the amide/aromatic region .

NMR Spectroscopy Solvent Suppression Deuterated Solvent

High Isotopic Purity (98 atom % D) Ensures Reliable Isotopic Dilution Performance

The vendor‑certified isotopic purity of 98 atom % D guarantees that, under standard preparation conditions, no more than 2 % of the molecules carry a protiated –OH group that could contribute to spectral background. This contrasts with the natural deuterium abundance of ~0.015 atom % D in the protiated compound [1].

Isotopic Dilution Method Validation Quality Control

Melting‑Point Elevation (Δ +1‑3 °C) Confirms Deuterium Incorporation and Alters Handling Protocols

Pentafluorophenol-D melts over 34–36 °C, whereas protiated pentafluorophenol melts at 32.8 °C [1]. The 1–3 °C upward shift is a reproducible consequence of deuterium‑bonding and provides a simple, in‑process identity check.

Physical Property Identity Testing Handling

High‑Value Application Scenarios Where Pentafluorophenol-D Provides a Measurable Advantage


Stable‑Isotope Internal Standard for Quantitation of Pentafluorophenol or Its Esters by LC‑MS/MS and GC‑MS

The +1 Da mass shift and 98 atom % D enrichment make PFP-d the ideal co‑eluting internal standard for pentafluorophenol or its active esters. When spiked at a known concentration prior to extraction or derivatization, the deuterated analog corrects for recovery losses and ion‑suppression effects that otherwise compromise quantification accuracy. This application is relevant in environmental monitoring of pentafluorophenol, pharmacokinetic studies of PFP‑ester prodrugs, and quality control of peptide synthesis intermediates.

Deuterated NMR Solvent for Proton‑Free Spectral Windows in ¹H‑NMR

Because PFP-d contributes no residual –OH proton signal [1], it can be used as a neat NMR solvent for samples that require a fluorinated, aprotic medium. In ¹H‑¹⁹F correlation experiments or when studying proton‑exchange phenomena, the absence of the characteristic 5.5 ppm peak [1] eliminates the need for solvent‑suppression pulse sequences, shortening acquisition time and improving baseline flatness in the critical region.

Kinetic‑Isotope‑Effect (KIE) and Mechanistic Studies in Peptide Coupling Reactions

The deuterium label enables KIE measurements in pentafluorophenol‑mediated ester formation or amide coupling. By comparing the reaction rates of protiated pentafluorophenol (C₆F₅OH) and PFP-d (C₆F₅OD) under identical conditions, researchers can probe whether proton transfer in the phenolic –OH/–OD group is rate‑limiting. The 98 atom % D purity ensures that the observed kinetic difference reflects the intrinsic isotope effect rather than contamination by the protiated form.

Identity Confirmation and Chain‑of‑Custody Testing for Deuterated Reagent Inventories

The 1–3 °C upward shift in melting point [2] provides a rapid, instrument‑free test to distinguish PFP-d from its protiated analog upon receipt. This simple physical check, combined with the supplier’s certificate of analysis, reduces the risk of mislabeling in laboratories that maintain both the deuterated and protiated versions of pentafluorophenol for different applications.

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